molecular formula C6H7NO2S2 B7777288 2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid

2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B7777288
M. Wt: 189.3 g/mol
InChI Key: KYBOCQHDFLVQIB-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid” is known as Goserelin. Goserelin is a decapeptide analogue of gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). It functions as a GnRH agonist and is used primarily in the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

In industrial settings, Goserelin is produced using large-scale SPPS techniques. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Goserelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Goserelin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on cell signaling pathways.

    Medicine: Widely used in clinical research for the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer.

    Industry: Employed in the development of peptide-based therapeutics and drug delivery systems

Mechanism of Action

Goserelin exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in sex hormone levels. continuous administration of Goserelin results in the downregulation of GnRH receptors, leading to decreased production of LH and FSH. This ultimately reduces the levels of sex hormones such as testosterone and estrogen, which are essential for the growth of hormone-sensitive tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Goserelin is unique due to its specific amino acid sequence and its ability to form a slow-release depot formulation, which allows for sustained release and prolonged therapeutic effects. This makes it particularly effective in maintaining consistent hormone suppression over extended periods .

Properties

IUPAC Name

2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOCQHDFLVQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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